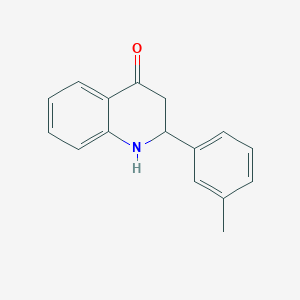

2-(m-Tolyl)-2,3-dihydroquinolin-4(1H)-one

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C16H15NO |

|---|---|

Poids moléculaire |

237.30 g/mol |

Nom IUPAC |

2-(3-methylphenyl)-2,3-dihydro-1H-quinolin-4-one |

InChI |

InChI=1S/C16H15NO/c1-11-5-4-6-12(9-11)15-10-16(18)13-7-2-3-8-14(13)17-15/h2-9,15,17H,10H2,1H3 |

Clé InChI |

DVMPZBSEQWGQTK-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC=C1)C2CC(=O)C3=CC=CC=C3N2 |

Origine du produit |

United States |

Synthetic Strategies for 2,3 Dihydroquinolin 4 1h One Derivatives

Classical and Established Synthetic Approaches to 2,3-Dihydroquinolin-4(1H)-ones

Traditional methods for constructing the 2,3-dihydroquinolin-4(1H)-one skeleton have been widely employed and are characterized by their reliability and straightforward execution. These approaches typically involve the cyclization of acyclic precursors.

A common and direct route to 2-aryl-2,3-dihydroquinolin-4(1H)-ones is the acid- or base-catalyzed condensation of 2'-aminoacetophenones with aromatic aldehydes. This reaction, often referred to as the Friedländer annulation, proceeds through an initial aldol (B89426) condensation to form a 2'-aminochalcone intermediate, which then undergoes an intramolecular Michael addition to yield the cyclized product.

For the synthesis of 2-(m-Tolyl)-2,3-dihydroquinolin-4(1H)-one, this would involve the reaction of 2'-aminoacetophenone (B46740) with m-tolualdehyde. The reaction is typically carried out in the presence of a catalyst, such as sodium hydroxide (B78521) in methanol, to facilitate the initial condensation. The subsequent cyclization can be promoted by heat or the addition of an acid or base. The reaction proceeds well with a variety of substituents on both the 2'-aminoacetophenone and the benzaldehyde. researchgate.net

A general representation of this two-step, one-pot synthesis is outlined below:

| Reactant A | Reactant B | Catalyst/Conditions | Intermediate | Final Product |

| 2'-Aminoacetophenone | m-Tolualdehyde | 1. Base (e.g., NaOH, NaOMe) 2. Heat/Acid | 2'-Amino-3'-methylchalcone | This compound |

This method is a two-step approach where the 2'-aminochalcone intermediate is first synthesized and isolated, and then subjected to cyclization. The synthesis of the precursor, 2'-amino-3'-methylchalcone, is achieved through the Claisen-Schmidt condensation of 2'-aminoacetophenone and m-tolualdehyde.

The subsequent intramolecular cyclization of the 2'-aminochalcone is the key step and can be promoted by various reagents, including acids like orthophosphoric acid and acetic acid, or bases. nih.gov However, these traditional methods often require harsh conditions and corrosive reagents. nih.gov More environmentally benign methods have been developed. For instance, the synthesis of the closely related 2-p-tolyl-2,3-dihydroquinolin-4(1H)-one has been achieved in high yield by heating the corresponding 2'-aminochalcone in an ionic liquid, [bmim]BF4, without the need for an additional catalyst. nih.gov This approach offers advantages in terms of efficiency and greener reaction conditions.

A study on the synthesis of 2-p-tolyl-2,3-dihydroquinolin-4(1H)-one reported a 92% yield under specific conditions, which are detailed in the table below. nih.gov A similar approach could be envisioned for the m-tolyl isomer.

| Starting Material | Reagent/Solvent | Temperature | Time | Yield |

| Substituted 2'-aminochalcone (p-tolyl) | [bmim]BF4 | 423 K | 2.5 h | 92% nih.gov |

Modern and Catalytic Synthetic Methodologies

Recent advances in organic synthesis have led to the development of more sophisticated and efficient catalytic methods for the construction of heterocyclic compounds, including 2,3-dihydroquinolin-4(1H)-ones. These methods often utilize transition metal catalysts to achieve high selectivity and yield under milder reaction conditions.

Transition metals, particularly palladium and rhodium, have proven to be versatile catalysts in a wide range of organic transformations, including the synthesis of nitrogen-containing heterocycles.

Palladium catalysis offers a powerful tool for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones through oxidative aza-Michael cyclization. This approach typically involves the cyclization of N-protected 2'-aminodihydrochalcones. The palladium(II) catalyst facilitates the intramolecular nucleophilic attack of the amino group onto the enone system, followed by an oxidative step to afford the desired product. This methodology provides a facile route to various privileged N-heterocyclic structures in a highly efficient manner.

Rhodium catalysts have been effectively employed in cascade reactions to synthesize complex molecules from simple starting materials in a single operation. For the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-one derivatives, rhodium-catalyzed asymmetric transfer hydrogenation has been utilized for the kinetic resolution of racemic mixtures, affording enantiomerically enriched products. This method uses a hydrogen source, such as a mixture of formic acid and DABCO, in the presence of a chiral rhodium catalyst to selectively reduce one enantiomer, allowing for the separation of the unreacted, enantiopure quinolinone. This technique is particularly valuable for the preparation of chiral building blocks for pharmaceutical applications.

Transition Metal-Catalyzed Syntheses

Copper-Catalyzed Cyclizations

Copper catalysis provides a cost-effective and versatile method for the formation of C-N bonds, a key step in the synthesis of quinolinone cores. One-pot copper(I)-catalyzed domino strategies have been developed for the synthesis of 2-substituted quinazolinones, which are structurally related to quinolinones. gaylordchemical.com These reactions can utilize aldehydes, benzyl (B1604629) alcohols, or methyl arenes with 2-bromobenzamide. gaylordchemical.com While specific examples detailing the synthesis of this compound via copper-catalyzed cyclization of an appropriate precursor like a 2'-aminochalcone are not prevalent in the reviewed literature, the general applicability of copper catalysts in similar intramolecular cyclizations is well-established. For instance, copper-catalyzed intermolecular cyclization of anilines and terminal acetylene (B1199291) esters offers a route to quinolines. rsc.org

Other Lewis Acid-Catalyzed Reactions (e.g., Silver(I) Triflate, Zirconyl Nitrate (B79036), Indium(III) Chloride)

Lewis acids are highly effective in promoting the cyclization reactions required for the synthesis of 2,3-dihydroquinolin-4(1H)-ones. Several Lewis acids have been successfully employed for this transformation.

Silver(I) Triflate (AgOTf): A mild and efficient one-pot procedure for synthesizing various 2-aryl-2,3-dihydroquinolin-4(1H)-ones utilizes silver(I) triflate as a catalyst. organic-chemistry.orgorganic-chemistry.org This method involves the reaction of o-aminoacetophenones with aromatic aldehydes. organic-chemistry.orgorganic-chemistry.org The process is noted for its use of readily available starting materials, the efficiency of the catalyst, simple operation, and tolerance of a wide range of functional groups in the aldehydes. organic-chemistry.orgorganic-chemistry.org While a specific instance for m-tolualdehyde is not detailed, the methodology is broadly applicable.

Zirconyl Nitrate (ZrO(NO₃)₂·nH₂O): Zirconyl nitrate has been identified as an efficient, water-tolerant, and reusable Lewis acid catalyst for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones. organic-chemistry.orgrgsmparanda.orgorganic-chemistry.org The reaction proceeds via the intramolecular cyclization of o-aminochalcones in an environmentally benign aqueous ethanol (B145695) medium under mild conditions (50°C), affording high yields (88–98%). rgsmparanda.orgorganic-chemistry.org The optimal catalyst loading was found to be 20 mol%. rgsmparanda.orgorganic-chemistry.org This method presents a greener alternative to traditional syntheses that often require toxic solvents or harsh reagents. rgsmparanda.org

Table 1: Zirconyl Nitrate-Catalyzed Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones

| Entry | Aryl Substituent (R) | Time (h) | Yield (%) |

| 1 | C₆H₅ | 2.5 | 95 |

| 2 | 4-CH₃-C₆H₄ | 2.0 | 98 |

| 3 | 4-OCH₃-C₆H₄ | 2.0 | 96 |

| 4 | 4-Cl-C₆H₄ | 3.0 | 92 |

| 5 | 4-NO₂-C₆H₄ | 4.0 | 88 |

| Data sourced from studies on the intramolecular cyclization of o-aminochalcones. rgsmparanda.orgorganic-chemistry.org |

Indium(III) Chloride (InCl₃): An environmentally friendly method for the cyclization of 2-aminochalcones to 2-aryl-2,3-dihydroquinolin-4(1H)-ones involves using silica (B1680970) gel impregnated with indium(III) chloride under solvent-free microwave irradiation. organic-chemistry.org This approach aligns with green chemistry principles by avoiding bulk solvents and utilizing microwave energy to accelerate the reaction.

Palladium-Catalyzed Allylic Amination-Stetter Cascade

Palladium catalysis has been employed in a one-pot sequential multi-catalytic process to synthesize 3-substituted 2,3-dihydroquinolin-4-ones. researchgate.net This cascade reaction involves a Pd-catalyzed allylic amination followed by a thiazolium salt-catalyzed Stetter reaction. researchgate.net While this method is highly efficient for accessing 3-substituted derivatives, it is not the primary route for synthesizing 2-substituted analogues like this compound.

Organocatalytic and Metal-Free Approaches

In recent years, organocatalysis and metal-free reactions have emerged as powerful alternatives to metal-based systems, often offering milder reaction conditions and avoiding toxic metal residues.

The synthesis of 2,3-dihydroquinazolin-4(1H)-ones, close structural analogs of the target compound, has been achieved using organocatalysts like p-sulfonic acid calix organic-chemistry.orgarene and vitamin B₁ (thiamine hydrochloride) in water, highlighting green and efficient approaches. nih.gov Graphene oxide nanosheets have also been used as a catalyst in aqueous media for the synthesis of 2,3-dihydroquinazolinones, including the specific synthesis of 2-(m-tolyl)-2,3-dihydroquinazolin-4(1H)-one in 92% yield. rsc.org

Furthermore, a catalyst-free synthesis of 2-p-tolyl-2,3-dihydroquinolin-4(1H)-one has been reported by heating the corresponding 2'-aminochalcone in the ionic liquid butylmethylimidazolium (B1222432) tetrafluoroborate (B81430) ([bmim]BF₄) at 423K, achieving a 92% yield. nih.gov This demonstrates that the quinolinone ring system can be formed under thermal conditions in a green solvent without the need for an external catalyst. nih.gov Additionally, metal-free protocols for synthesizing related dihydroquinolin-2(1H)-ones have been developed using K₂S₂O₈ as an oxidant. mdpi.com

Photochemical and Photoredox Cyclizations

Photochemical methods, which utilize light to drive chemical reactions, offer unique pathways for the synthesis of heterocyclic compounds.

Visible-light photoredox catalysis has been reported for the synthesis of indazolo[2,3-a]quinoline derivatives from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines, showcasing a novel ruthenium-catalyzed intramolecular N-N bond formation. nih.gov While this specific example leads to a different heterocyclic system, it underscores the potential of photoredox catalysis in quinoline (B57606) chemistry. A more relevant photoredox-catalyzed procedure for generating carbamoyl (B1232498) radicals has been applied to the synthesis of 3,4-dihydroquinolin-2-ones. whiterose.ac.uk This method involves the intermolecular addition of these radicals to electron-deficient olefins followed by cyclization. whiterose.ac.uk The synthesis of various dihydro-thieno[2,3-c]quinolin-6-ones has been accomplished through photochemical irradiation of precursor anilides in a toluene/methanol mixture, demonstrating a photodehydrohalogenation reaction. mdpi.com

Environmentally Benign and Green Chemistry Syntheses

The principles of green chemistry, which aim to reduce waste and utilize sustainable resources, are increasingly being applied to the synthesis of important chemical entities.

The use of natural catalysts, such as lemon juice, under concentrated solar radiation represents a novel and eco-friendly approach to synthesizing 2-aryl substituted 2,3-dihydroquinazolin-4(1H)-ones. nih.gov This method avoids toxic reagents and complex, energy-intensive processes. nih.gov Similarly, ionic liquids have been used as recyclable media for the synthesis of these heterocycles without the need for additional catalysts. rsc.org The use of water as a solvent, often in conjunction with an organocatalyst or under catalyst-free conditions, is a common theme in the green synthesis of these compounds. nih.gov

Microwave-Assisted Protocols

Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times and often improve yields.

As mentioned previously, a convenient and environmentally friendly method for the cyclization of 2-aminochalcones to 2-aryl-2,3-dihydroquinolin-4(1H)-ones has been reported using silica gel impregnated with indium(III) chloride under solvent-free microwave irradiation. organic-chemistry.org Acetic acid has also been used as a catalyst in the microwave-assisted synthesis of 2,3-dihydroquinazolinones. nih.gov These protocols highlight the synergy between green catalysts/supports and microwave energy to create highly efficient and sustainable synthetic methods.

Solvent-Free or Alternative Solvent Conditions (e.g., Deep Eutectic Solvents)

The development of environmentally benign synthetic methods has led to a focus on reducing or eliminating conventional organic solvents. For the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones, several solvent-free approaches have proven effective. These methods often involve the intramolecular aza-Michael cyclization of 2'-aminochalcones.

One notable solvent-free method utilizes silica gel supported tantalum(V) bromide (TaBr5) as a stable and reusable solid-support catalyst for the efficient isomerization of 2'-aminochalcones into the corresponding 2-aryl-2,3-dihydroquinolin-4(1H)-ones. researchgate.net Similarly, wet cyanuric chloride has been employed as a catalyst for the same transformation under solvent-free conditions, offering a simple and facile route to these compounds. researchgate.net Another green approach involves the microwave-assisted cyclization of 2-aminochalcones on the surface of silica gel impregnated with indium(III) chloride, proceeding without any solvent. organic-chemistry.org The use of silica chloride as a heterogeneous catalyst also facilitates this conversion under solvent-free conditions. tandfonline.com

While the use of Deep Eutectic Solvents (DESs) as green and recyclable media has gained significant traction in organic synthesis, their application has been more extensively documented for the synthesis of the analogous 2,3-dihydroquinazolin-4(1H)-ones. nih.govarkat-usa.org For instance, a natural deep eutectic solvent (NADES) prepared from ascorbic acid and choline (B1196258) chloride has been used for the efficient, metal-free, and solvent-free synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives. nih.gov Another strategy employed a zinc chloride/urea-based DES which acted as a solvent, catalyst, and nitrogen source for the one-pot synthesis of dihydroquinazolinones. arkat-usa.org Although these examples highlight the potential of DES in heterocyclic synthesis, specific applications for the direct synthesis of 2,3-dihydroquinolin-4(1H)-ones are less commonly reported in the literature.

| Catalyst System | Conditions | Key Advantages | Reference |

|---|---|---|---|

| Silica Gel Supported TaBr5 | Solvent-free | Stable, reusable, environmentally friendly | researchgate.net |

| Wet Cyanuric Chloride | Solvent-free | Simple, facile methodology | researchgate.net |

| Indium(III) chloride on Silica Gel | Microwave irradiation, solvent-free | Environmentally friendly, rapid | organic-chemistry.org |

| Silica Chloride | Solvent-free | Heterogeneous catalyst, easy workup | tandfonline.com |

Diversity-Oriented Synthesis and Functionalization Strategies

Diversity-Oriented Synthesis (DOS) aims to generate libraries of structurally diverse molecules to explore chemical space and identify novel bioactive compounds. cam.ac.ukcam.ac.uk This approach is highly valuable for developing functionalized 2,3-dihydroquinolin-4(1H)-one derivatives.

Introduction of Diverse Substituents at the Dihydroquinolinone Core

Various synthetic strategies allow for the introduction of a wide range of substituents onto the 2,3-dihydroquinolin-4(1H)-one scaffold. One-pot procedures starting from readily available o-aminoacetophenones and a diverse array of aromatic aldehydes, catalyzed by silver(I) triflate, provide access to numerous 2-aryl derivatives. organic-chemistry.org This method tolerates a wide range of functional groups on the aldehyde component, which translates directly to diversity at the 2-position of the dihydroquinolinone core.

Domino reactions represent another powerful tool for generating substituted dihydroquinolinones. nih.gov These multi-step sequences, which occur in a single pot without isolation of intermediates, are efficient and atom-economical. For example, a Fries-like rearrangement of N-arylazetidin-2-ones can produce various 2,3-dihydro-4(1H)-quinolinones. nih.gov The substituents on the starting N-aryl group and the azetidinone ring can be varied to create a library of analogs.

Synthesis of Polysubstituted 2,3-Dihydroquinolin-4(1H)-ones

The synthesis of highly substituted dihydroquinolinones often requires more complex, multi-catalytic, or domino strategies. An imine addition-SNA_r_ (Nucleophilic Aromatic Substitution) approach has been described for producing highly substituted 2,3-dihydro-4(1H)-quinolinones in a single operation. nih.gov This method involves the reaction of a fluorinated benzoylacetate with pre-formed imines, allowing for substitution at multiple positions of the final heterocyclic product. nih.gov

Furthermore, an efficient reagent-free method for synthesizing polysubstituted 4-quinolones from 2-substituted alkynoyl aryl-sulfonamides has been developed, and this methodology has been successfully extended to the synthesis of the corresponding dihydro-4-quinolones. organic-chemistry.org This strategy is tolerant of various functional groups, enabling the creation of a diverse set of polysubstituted products. organic-chemistry.org

| Strategy | Key Features | Type of Substitution | Reference |

|---|---|---|---|

| One-pot reaction (o-aminoacetophenones + aldehydes) | Silver(I) triflate catalyst, broad aldehyde scope | Diverse 2-aryl substituents | organic-chemistry.org |

| Domino imine addition-SNA_r_ | Single operation, builds complex structures | Highly substituted core | nih.gov |

| Domino Fries-like rearrangement | Acid-promoted rearrangement of N-arylazetidin-2-ones | Varied substitution based on starting materials | nih.gov |

| Cyclization of 2-alkenoyl aryl sulfonamides | Reagent-free, good functional group tolerance | Polysubstituted derivatives | organic-chemistry.org |

Chemoenzymatic Synthesis Methodologies

The application of enzymes in organic synthesis offers significant advantages, including high selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and environmental compatibility. While direct chemoenzymatic routes to 2,3-dihydroquinolin-4(1H)-ones are not extensively reported, methodologies for structurally related heterocyclic cores demonstrate the potential of this approach.

For the analogous 2,3-dihydroquinazolin-4(1H)-ones, the enzyme α-chymotrypsin has been shown to promiscuously catalyze the cyclocondensation of 2-aminobenzamides with various aldehydes, affording the products in high yields in an alcohol solvent. researchgate.net This discovery highlights the potential for enzymes to facilitate the key bond-forming reactions in the synthesis of such N-heterocycles.

In a closer, yet distinct, structural class, a chemoenzymatic approach for the asymmetric synthesis of chiral 3-substituted tetrahydroquinolines has been developed. rsc.org This multi-step process combines a biocatalytic cascade involving an ene reductase (ERED) and an imine reductase (IRED) with a subsequent chemical Buchwald–Hartwig cyclization. rsc.org Similarly, a one-pot chemoenzymatic process has been designed for the synthesis of tetrahydroisoquinolines, combining laccase-mediated oxidation with a Pictet-Spengler reaction. mdpi.com These examples underscore the power of combining enzymatic and traditional chemical steps to access complex and chiral heterocyclic structures, suggesting a promising future direction for the synthesis of chiral 2,3-dihydroquinolin-4(1H)-one derivatives.

Mechanistic Investigations of 2,3 Dihydroquinolin 4 1h One Formations

Proposed Reaction Mechanisms for Cyclization Reactions

The synthesis of 2,3-dihydroquinolin-4(1H)-ones typically involves the cyclization of a linear precursor. Various mechanistic pathways have been proposed, depending on the starting materials, reagents, and reaction conditions. These pathways often involve intramolecular nucleophilic attack, rearrangements, and the influence of catalysts.

Intramolecular Cyclization Mechanisms (e.g., from o-aminochalcones)

The most common and well-established method for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones, including the m-tolyl derivative, is the intramolecular cyclization of o-aminochalcones. nih.gov This reaction is essentially an intramolecular aza-Michael addition.

The generally accepted mechanism proceeds as follows:

Protonation/Activation: The reaction is often initiated by the protonation of the carbonyl group of the α,β-unsaturated ketone in the o-aminochalcone. This activation increases the electrophilicity of the β-carbon.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile and attacks the activated β-carbon of the enone system.

Tautomerization and Cyclization: This attack leads to the formation of a six-membered ring intermediate. Subsequent tautomerization of the enolate intermediate results in the formation of the stable 2,3-dihydroquinolin-4(1H)-one ring system.

This cyclization can be catalyzed by either acids or bases. nih.gov In an acidic medium, the carbonyl group is protonated, enhancing the electrophilicity of the Michael acceptor. In a basic medium, the amino group is deprotonated, increasing its nucleophilicity.

Oxidative Aza-Michael Cyclization Pathways

In some synthetic approaches, the formation of the dihydroquinolinone ring occurs via an oxidative aza-Michael cyclization. This pathway is particularly relevant when starting from precursors that are not already in the form of an o-aminochalcone. For instance, a palladium(II)-catalyzed oxidative aza-Michael cyclization of N-Tf-2'-aminodihydrochalcones has been reported for the synthesis of N-protected 2-aryl-2,3-dihydroquinolin-4(1H)-ones. researchgate.netresearchgate.net

The proposed mechanism for such a reaction involves:

Coordination: The palladium(II) catalyst coordinates to the enone system.

Intramolecular Aminopalladation: The nitrogen atom attacks the palladium-activated double bond in an intramolecular fashion.

β-Hydride Elimination: A β-hydride elimination step follows, leading to the formation of the cyclized product and a palladium(0) species.

Catalyst Regeneration: The palladium(0) is then re-oxidized to palladium(II) by an oxidant present in the reaction mixture, thus completing the catalytic cycle.

A similar palladium-catalyzed Wacker-type oxidative cyclization has been proposed for the synthesis of related quinoline (B57606) structures, involving aminopalladation followed by β-hydride elimination and subsequent dehydration. organic-chemistry.org

Brønsted and Lewis Acid-Mediated Mechanisms

Both Brønsted and Lewis acids play a significant role in catalyzing the intramolecular cyclization of o-aminochalcones to form 2,3-dihydroquinolin-4(1H)-ones. nih.govorganic-chemistry.orgorganic-chemistry.orgnih.govresearchgate.netznaturforsch.comrsc.orgorganic-chemistry.orgnih.govresearchgate.netnih.govmdpi.com

Brønsted Acid Catalysis: Brønsted acids, such as phosphoric acid or p-toluenesulfonic acid, facilitate the cyclization by protonating the carbonyl group of the chalcone. nih.govresearchgate.netznaturforsch.comorganic-chemistry.orgnih.gov This protonation increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack by the amino group. The reaction then proceeds through the intramolecular aza-Michael addition mechanism described earlier. Chiral Brønsted acids have also been employed to achieve enantioselective synthesis of these compounds. researchgate.netznaturforsch.com

Lewis Acid Catalysis: Lewis acids, such as zirconyl nitrate (B79036), indium(III) chloride, or antimony pentafluoride, can also effectively catalyze this transformation. organic-chemistry.orgorganic-chemistry.orgnih.govrsc.orgnih.govnih.gov The Lewis acid coordinates to the oxygen atom of the carbonyl group, which, similar to protonation, enhances the electrophilic character of the enone system. nih.gov This activation facilitates the intramolecular nucleophilic attack by the amino group, leading to the formation of the dihydroquinolinone ring. nih.gov The use of water-tolerant Lewis acids has enabled these reactions to be carried out in environmentally benign aqueous media. organic-chemistry.org

A plausible mechanism for Lewis acid-promoted intramolecular cyclization involves the initial coordination of the Lewis acid with the carbonyl oxygen, enhancing the electrophilicity of the double bond for the subsequent nucleophilic attack by the amino group. nih.gov

| Catalyst Type | Example | Role in Mechanism |

| Brønsted Acid | Phosphoric Acid | Protonates the carbonyl group, activating the enone system. |

| Lewis Acid | Zirconyl Nitrate | Coordinates with the carbonyl oxygen, increasing the electrophilicity of the β-carbon. |

| Lewis Acid | Indium(III) Chloride | Activates the enone system for intramolecular nucleophilic attack. |

| Lewis Acid | Antimony Pentafluoride | Promotes alkyne-carbonyl metathesis leading to dihydroquinolinones. nih.gov |

Radical-Initiated Cyclization Mechanisms

While less common for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones, radical-initiated cyclizations have been explored for the formation of the related dihydroquinolin-2(1H)-one isomers. mdpi.comnih.gov These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto an unsaturated bond.

For example, copper-catalyzed and silver-induced tandem radical addition/cyclization reactions of N-arylcinnamamides have been developed. mdpi.com A proposed mechanism involves the generation of a radical which then adds to the double bond, followed by an intramolecular cyclization to form the dihydroquinolinone ring. mdpi.com Another example is the 6-exo-trig radical cyclization of α-halo-ortho-alkenyl anilides. nih.gov Although these examples lead to the 2-oxo isomer, similar radical-based strategies could potentially be adapted for the synthesis of the 4-oxo isomer.

A catalyst-controlled regiodivergent approach has been reported for the synthesis of indolinones and dihydroquinolinones, where the reaction pathway (5-exo vs. 6-endo cyclization) is determined by the choice of a nickel or palladium catalyst, proceeding through radical intermediates. rsc.org

Role of Catalysts and Reagents in Reaction Pathways

Catalysts and reagents are pivotal in directing the course of the cyclization reaction and influencing the reaction mechanism, efficiency, and selectivity.

Acid and Base Catalysts: As previously discussed, both Brønsted and Lewis acids activate the o-aminochalcone precursor, facilitating the intramolecular aza-Michael addition. nih.govorganic-chemistry.orgorganic-chemistry.orgnih.govresearchgate.netznaturforsch.comrsc.orgorganic-chemistry.orgnih.govresearchgate.netnih.govmdpi.comnih.gov Bases, on the other hand, can deprotonate the amino group, enhancing its nucleophilicity. nih.gov

Transition Metal Catalysts: Palladium catalysts are instrumental in oxidative aza-Michael cyclizations, where they activate the double bond and are regenerated in a catalytic cycle. researchgate.netresearchgate.netorganic-chemistry.org Copper and silver catalysts have been employed in radical-initiated cyclizations to generate the initial radical species. mdpi.com

Radical Initiators: In radical cyclizations, reagents like K₂S₂O₈ or tert-butylperoxy benzoate (B1203000) are used as oxidants to initiate the formation of the radical species that triggers the cyclization cascade. mdpi.com

Photosensitizers: In photochemical reactions, photosensitizers such as 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) absorb light and transfer the energy to the substrate, initiating the cyclization process without being consumed in the reaction. researchgate.net

Iodine: Molecular iodine has been used to mediate intramolecular electrophilic aromatic cyclization in the synthesis of quinolines. nih.gov

Kinetic Studies and Reaction Profiling

Detailed research findings have often been presented in the context of domino reactions, where multiple transformations occur in a single synthetic operation without the isolation of intermediates. For instance, the synthesis of 2-aryl-2,3-dihydro-4(1H)-quinolinones has been achieved through a dissolving metal reduction-cyclization sequence. In such reactions, the efficiency of the conversion is highly dependent on the reaction conditions, including the strength of the acid used.

One illustrative example of reaction optimization that provides insight into the kinetics is the synthesis of 2-aryl-2,3-dihydro-4(1H)-quinolinones from the corresponding nitro precursors. A series of experiments has revealed that strong acidic conditions are pivotal for efficient cyclization.

Table 1: Effect of Reaction Conditions on the Yield of a Representative 2-Aryl-2,3-dihydro-4(1H)-quinolinone

| Entry | Acid | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Acetic Acid | 100 | 60 | 45 |

| 2 | Formic Acid | 100 | 45 | 65 |

| 3 | Hydrochloric Acid (conc.) | 100 | 30 | 88 |

| 4 | Sulfuric Acid (conc.) | 100 | 30 | 85 |

This table presents representative data for the synthesis of a 2-aryl-2,3-dihydro-4(1H)-quinolinone and is intended to be illustrative of the kinetic factors at play in the formation of the title compound.

The data clearly indicate that the reaction proceeds more efficiently and rapidly in the presence of a strong acid like concentrated hydrochloric acid. This suggests that the rate-determining step of the reaction is likely the acid-catalyzed intramolecular cyclization.

Furthermore, kinetic resolution studies of racemic 2-aryl-2,3-dihydroquinolin-4(1H)-one derivatives via asymmetric transfer hydrogenation offer another perspective on the reaction kinetics. rsc.org Although the primary focus of these studies is on the separation of enantiomers, the reported selectivity factors provide indirect information about the relative rates of reaction for the different enantiomers. High selectivity factors, in some cases exceeding 1000, indicate a significant difference in the activation energies for the hydrogenation of the two enantiomers, highlighting the sensitivity of the quinolinone core to the chiral environment of the catalyst. rsc.org

Table 2: Hypothetical Reaction Profile for the Formation of a 2-Aryl-2,3-dihydro-4(1H)-quinolinone

| Time (min) | Reactant (%) | Intermediate (%) | Product (%) |

| 0 | 100 | 0 | 0 |

| 10 | 50 | 5 | 45 |

| 20 | 20 | 10 | 70 |

| 30 | 5 | 5 | 90 |

| 40 | <1 | <1 | >99 |

This table represents a hypothetical reaction profile for the acid-catalyzed cyclization to form a 2-aryl-2,3-dihydro-4(1H)-quinolinone, illustrating the typical progression of such a reaction.

This hypothetical profile illustrates a rapid conversion of the starting material to the product, with the transient appearance of a potential intermediate. The identification and characterization of such intermediates are key to fully elucidating the reaction mechanism.

Structural Elucidation and Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom in the 2-(m-Tolyl)-2,3-dihydroquinolin-4(1H)-one molecule can be mapped.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other protons. The spectrum for this compound is expected to show characteristic signals for the protons on the dihydroquinolinone core and the m-tolyl substituent. Key expected resonances include a singlet for the N-H proton, multiplets for the aromatic protons on both rings, a characteristic AMX spin system for the diastereotopic protons at the C3 position and the proton at the C2 position, and a singlet for the methyl group on the tolyl ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this molecule, distinct signals are anticipated for the carbonyl carbon (C4), the chiral C2 carbon, the methylene C3 carbon, the carbons of the two aromatic rings, and the methyl carbon of the tolyl group. The chemical shift of the carbonyl carbon typically appears significantly downfield.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments. A COSY spectrum would establish ¹H-¹H coupling correlations, for instance, between the C2-H and C3-H₂ protons. An HSQC spectrum would correlate directly bonded proton and carbon atoms, definitively linking the signals observed in the ¹H and ¹³C spectra.

Table 4.1: Predicted NMR Spectroscopic Data for this compound (Note: These are predicted values. Actual experimental values may vary.)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| N-H | Singlet, broad | - |

| C=O | - | ~190-195 |

| C2-H | Doublet of doublets | ~55-60 |

| C3-H₂ | Multiplet | ~40-45 |

| Aromatic-H | Multiplet | ~115-150 |

| CH₃ | Singlet | ~20-22 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

For this compound (C₁₆H₁₅NO), the molecular weight is 237.29 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak (M⁺) would be observed at an m/z value corresponding to this exact mass, confirming the molecular formula.

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. Energetically unstable molecular ions break into smaller, characteristic fragments. Key fragmentation pathways for this compound would likely involve the cleavage of the bond between the C2 carbon and the m-tolyl group, leading to fragments corresponding to the tolyl cation and the dihydroquinolinone radical cation, or vice versa. Another common fragmentation would be a retro-Diels-Alder (RDA) type cleavage of the dihydropyridinone ring, which is a characteristic fragmentation for flavonoid and related heterocyclic structures.

Table 4.2: Expected Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Identity |

| 237 | [M]⁺ (Molecular Ion) |

| 146 | [M - C₇H₇]⁺ (Loss of tolyl group) |

| 91 | [C₇H₇]⁺ (Tolyl cation) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.).

IR Spectroscopy: The IR spectrum is particularly useful for identifying polar functional groups. For this compound, key absorption bands would confirm the presence of:

N-H stretch: A sharp peak around 3300-3400 cm⁻¹.

C=O stretch: A strong, sharp absorption band in the region of 1650-1680 cm⁻¹, characteristic of a cyclic ketone.

Aromatic C-H stretch: Peaks typically observed above 3000 cm⁻¹.

Aromatic C=C stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds and symmetric vibrations. It would be effective for observing the vibrations of the aromatic rings' carbon framework. The principle of mutual exclusion states that for centrosymmetric molecules, vibrations that are Raman active are IR inactive, and vice versa. While this molecule is not centrosymmetric, the combination of both techniques provides a more complete vibrational analysis.

Table 4.3: Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H | Stretching | 3300 - 3400 | IR |

| Aromatic C-H | Stretching | > 3000 | IR, Raman |

| Aliphatic C-H | Stretching | 2850 - 3000 | IR, Raman |

| C=O | Stretching | 1650 - 1680 | IR |

| Aromatic C=C | Stretching | 1450 - 1600 | IR, Raman |

X-ray Crystallography for Solid-State Structure Determination

For a related isomer, 2-p-tolyl-2,3-dihydroquinolin-4(1H)-one, crystallographic studies have shown that the dihydropyridinone ring adopts a sofa conformation. nih.gov It is expected that the meta-isomer would exhibit a similar conformation. The analysis would also reveal the dihedral angle between the planes of the quinolinone's benzene (B151609) ring and the m-tolyl ring. Furthermore, crystallographic data elucidates the intermolecular interactions, such as hydrogen bonding (e.g., between the N-H group of one molecule and the C=O group of another) and π-π stacking, which govern the crystal packing.

Table 4.4: Illustrative Crystallographic Data Parameters (Note: Data is hypothetical and would be determined experimentally.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z (molecules/unit cell) | 4 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample. This experimental data is used to confirm the empirical formula of the compound, which can then be compared with the molecular formula determined by mass spectrometry. For this compound, with the molecular formula C₁₆H₁₅NO, the theoretical elemental composition can be calculated. Experimental values that fall within a narrow margin of error (typically ±0.4%) of the theoretical values provide strong evidence for the compound's purity and elemental composition.

Table 4.5: Elemental Analysis Data for C₁₆H₁₅NO

| Element | Theoretical % | Experimental % |

| Carbon (C) | 80.98 | Found Value |

| Hydrogen (H) | 6.37 | Found Value |

| Nitrogen (N) | 5.90 | Found Value |

Computational Chemistry and Molecular Modeling of 2,3 Dihydroquinolin 4 1h Ones

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic properties and predicting the reactivity of 2,3-dihydroquinolin-4(1H)-one derivatives. These calculations offer a detailed picture of the molecule's electronic landscape.

Electronic Properties: DFT studies, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are used to determine the optimized molecular geometry and various electronic parameters. dntb.gov.uamaterialsciencejournal.org Key descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity and a greater ease of charge transfer within the molecule. dntb.gov.uamaterialsciencejournal.org For similar heterocyclic systems, calculated HOMO-LUMO gaps have been instrumental in understanding charge transfer phenomena. dntb.gov.ua

Reactivity Predictions: The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, helps in identifying electrophilic and nucleophilic sites within the molecule. dntb.gov.ua For instance, in related quinolinone structures, regions near oxygen atoms typically exhibit higher electrophilic character, while aromatic rings show nucleophilic character. scielo.br This information is vital for predicting how the molecule will interact with other reagents or biological targets. Global reactivity descriptors such as chemical hardness (η), softness (S), chemical potential (μ), and the electrophilicity index (ω) can also be calculated from HOMO-LUMO energies to quantify the molecule's reactivity. materialsciencejournal.org These parameters provide a theoretical basis for understanding reaction mechanisms and regioselectivity. mdpi.org

| Parameter | Significance in Reactivity Prediction | Typical Computational Method |

| HOMO Energy | Indicates the ability to donate an electron. | DFT (e.g., B3LYP/6-311G(d,p)) |

| LUMO Energy | Indicates the ability to accept an electron. | DFT (e.g., B3LYP/6-311G(d,p)) |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. | Calculated from HOMO and LUMO energies |

| MEP Map | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | DFT calculations |

| Global Reactivity Descriptors (η, S, μ, ω) | Quantify aspects of molecular reactivity. | Derived from HOMO-LUMO energies |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2-(m-Tolyl)-2,3-dihydroquinolin-4(1H)-one, docking simulations are essential for exploring its potential interactions with biological targets, such as enzymes or receptors.

Methodology: The process involves preparing the 3D structures of both the ligand (the quinolinone derivative) and the target protein. dergipark.org.trekb.eg Software like AutoDock Vina or PyRx is then used to place the ligand into the binding site of the protein in various conformations and orientations. dergipark.org.trekb.eg A scoring function is used to estimate the binding affinity, typically expressed in kcal/mol, with more negative values indicating a more favorable interaction. dergipark.org.trnih.gov

Research Findings: Docking studies on various quinolinone and quinazolinone derivatives have revealed key interaction patterns. ekb.egnih.gov These molecules often form hydrogen bonds, hydrophobic interactions, and sometimes π-stacking or arene-cation interactions with amino acid residues in the active site of the target protein. ekb.egnih.govnih.gov For example, in studies of quinoline (B57606) derivatives targeting specific enzymes, hydrogen bonding with residues like asparagine and π-stacking with glutamine have been observed. nih.gov The binding energy scores from these simulations help in ranking potential drug candidates and understanding their structure-activity relationships (SAR). nih.gov For instance, studies on quinazolinone derivatives targeting the COVID-19 main protease showed binding energies ranging from -7.9 to -9.6 kcal/mol, indicating strong potential for inhibition. ekb.eg

| Interaction Type | Description | Key Amino Acid Residues (Examples) |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | Asparagine, Serine, Glutamine, Lysine ekb.egnih.govnih.gov |

| Hydrophobic Interactions | Interactions between nonpolar groups in an aqueous environment. | Alanine nih.gov |

| π-Stacking / Arene-Cation | Non-covalent interactions between aromatic rings. | Glutamine, Lysine ekb.egnih.gov |

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound is crucial for understanding its spatial arrangement and flexibility, which dictates how it can fit into a biological target's binding site.

Key Findings: The 2,3-dihydroquinolin-4(1H)-one core is not planar. X-ray crystallography studies on the closely related compound, 2-p-tolyl-2,3-dihydroquinolin-4(1H)-one, have shown that the tetrahydropyridine (B1245486) ring adopts a sofa conformation. nih.govnih.gov In this arrangement, one atom (the C2 atom bearing the tolyl group) is out of the plane formed by the other atoms in the ring. nih.govnih.gov The dihedral angle between the quinolinone's benzene (B151609) ring and the appended tolyl ring is also a significant conformational parameter, found to be 80.85° in the p-tolyl isomer. nih.govnih.gov

Energy Landscapes: Computational methods, such as molecular mechanics, can be used to explore the potential energy surface of the molecule. nih.gov By systematically rotating key rotatable bonds (e.g., the bond connecting the tolyl group to the quinolinone core), an energy landscape can be generated. This landscape reveals the low-energy, stable conformations and the energy barriers between them. rsc.org For tetrahydroquinolines, these calculations have helped identify preferred half-chair conformations with pseudo-equatorial phenyl rings. nih.gov Understanding these stable conformations is vital for docking studies, as it is often the low-energy conformer that binds to a receptor.

Prediction of Spectroscopic Parameters

Computational chemistry provides a powerful means to predict spectroscopic data, such as NMR and IR spectra, which can aid in the structural characterization of newly synthesized compounds like this compound.

Methodology: DFT calculations are widely used for this purpose. nih.govresearchgate.net After optimizing the molecular geometry, vibrational frequency calculations can be performed to predict the infrared (IR) spectrum. scielo.br The calculated frequencies are often scaled by a factor to improve agreement with experimental data. scielo.br Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The predicted spectra can be compared with experimental data to confirm the proposed structure. researchgate.netresearchgate.net

Applications: In studies of related quinolinone derivatives, calculated IR spectra have shown good agreement with experimental values for characteristic vibrations like C=O and N-H stretching. scielo.brmdpi.com For example, in one study, the C=O stretching vibrations for ester and lactam groups were identified computationally and confirmed experimentally. mdpi.com Theoretical predictions of ¹H and ¹³C NMR spectra have also been crucial in assigning signals and validating the structures of complex heterocyclic molecules. nih.gov

In Silico Screening and Virtual Library Design

In silico screening and the design of virtual libraries are modern approaches in drug discovery that leverage computational power to identify promising lead compounds from large databases. The 2,3-dihydroquinolin-4(1H)-one scaffold serves as an excellent template for these methods.

Virtual Library Design: A virtual library can be created by systematically modifying the 2,3-dihydroquinolin-4(1H)-one core. This involves adding various substituents at different positions (e.g., on the benzene rings or the nitrogen atom) to generate a large, diverse set of virtual compounds. This approach was used to create libraries of quinolone and quinazolinone derivatives for screening. nih.govmdpi.com

In Silico Screening: This virtual library can then be screened against a specific biological target using molecular docking. researchgate.net This process, known as virtual screening, rapidly identifies compounds with high predicted binding affinities. researchgate.net Further filters can be applied, such as predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and evaluating drug-likeness based on criteria like Lipinski's rule of five. ekb.egresearchgate.net This multi-step in silico process allows researchers to prioritize a smaller, more manageable number of compounds for actual chemical synthesis and in vitro testing, saving significant time and resources. researchgate.net This strategy has been successfully applied to identify novel quinazolinone derivatives as potential anticancer agents. researchgate.net

Exploration of Biological Activities and Molecular Targets in Vitro Focus

In Vitro Anticancer and Antitumor Activity Studies

Derivatives of the 2,3-dihydroquinolin-4(1H)-one scaffold have demonstrated broad-spectrum cytotoxic activity against numerous human cancer cell lines. Their anticancer effects are attributed to several distinct cellular mechanisms, including the disruption of microtubule dynamics, induction of cell cycle arrest, and initiation of programmed cell death (apoptosis).

Inhibition of Tubulin Polymerization and Microtubule Disruption

A primary mechanism for the anticancer activity of 2,3-dihydroquinolin-4(1H)-one derivatives is their ability to interfere with microtubule dynamics by inhibiting tubulin polymerization. Microtubules are essential components of the cytoskeleton involved in cell division, making them a validated target for cancer therapy.

Numerous studies have identified novel dihydroquinolin-4(1H)-one derivatives that act as potent tubulin polymerization inhibitors. nih.govresearchgate.net These compounds often bind to the colchicine-binding site on β-tubulin, disrupting the formation of the mitotic spindle and leading to cell death. nih.govisc.acnih.gov For instance, one of the most potent compounds in a synthesized series, compound 6t, demonstrated significant tubulin polymerization inhibitory activity with an IC50 value of 3.06 μM. nih.govisc.ac Similarly, a 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one analog (compound 39), which shares a similar core structure, showed complete inhibition of tubulin polymerization and exhibited potent cytotoxicity with GI50 values below 50 nM against several cancer cell lines. longdom.org Another related compound, 2-(2-methoxystyryl)quinazolin-4(3H)-one (compound 64), also showed reduced microtubule formation consistent with tubulin inhibition. longdom.org

The disruption of cellular microtubule networks by these compounds has been confirmed through various assays, highlighting their potential as microtubule-targeting agents. nih.govmdpi.com The table below summarizes the activity of representative compounds.

| Compound | Target/Assay | IC50 / Activity | Cell Lines | Source(s) |

| Compound 6t | Tubulin Polymerization | 3.06 µM | - | nih.gov, isc.ac |

| Compound 6t | Antiproliferative | 0.003-0.024 µM | K562, A549, HepG2, MDA-MB-231 | nih.gov, isc.ac, nih.gov |

| Compound 39 | Growth Inhibition | <50 nM | HT29, U87, A2780, H460, BE2-C | longdom.org |

| Compound 64 | Growth Inhibition | Sub-µM | Various | longdom.org |

| Compound D13 | Tubulin Polymerization | 6.74 µM | - | researchgate.net |

| Compound D13 | Antiproliferative | 1.34 µM | HeLa | researchgate.net |

Cell Cycle Arrest Induction (e.g., G2/M Phase)

By disrupting microtubule function, 2,3-dihydroquinolin-4(1H)-one derivatives effectively halt the cell cycle, predominantly at the G2/M transition phase. This arrest prevents cancer cells from entering mitosis, ultimately triggering apoptotic pathways.

Flow cytometry analysis has consistently shown that treatment with these compounds leads to a significant accumulation of cells in the G2/M phase. nih.govmdpi.comyoutube.com For example, compound 6t was found to arrest K562 cells at the G2/M phase. nih.govisc.ac Similarly, compound 32, a 2-substituted 2,3-dihydroquinazolin-4(1H)-one, also induced G2/M phase arrest. nih.gov This effect is often mediated by the modulation of key cell cycle regulatory proteins. Research has shown that these compounds can alter the expression levels of proteins such as cyclin B1 and CDK1, which form a complex crucial for entry into mitosis. researchgate.net The downregulation of the CDK1/Cyclin-B complex is a key event confirming the mechanism of G2/M arrest. researchgate.net

Apoptosis Induction and Related Protein Expression (e.g., Cleaved PARP-1, Caspase-3)

The ultimate fate of cancer cells treated with 2,3-dihydroquinolin-4(1H)-one derivatives is often apoptosis, or programmed cell death. The induction of cell cycle arrest is a strong trigger for this process.

Mechanistic studies have demonstrated that these compounds activate intrinsic apoptotic pathways. This is evidenced by the upregulation of key apoptotic markers such as cleaved poly (ADP-ribose) polymerase-1 (PARP-1) and cleaved caspase-3. nih.govresearchgate.net Caspase-3 is a critical executioner caspase, and its activation leads to the cleavage of various cellular substrates, including PARP-1, culminating in cell death. nih.govnih.govmdpi.com Studies on quinazolinone–chalcone hybrids, for instance, showed they induced apoptosis via the induction of caspase-3 and PARP-1 cleavage. nih.govwikipedia.org Likewise, compounds 6t and 32, derivatives of dihydroquinolinone and dihydroquinazolinone respectively, were also confirmed to induce apoptosis by increasing the expression of cleaved PARP-1 and caspase-3. nih.govnih.gov

DNA Binding and Intercalation Mechanisms

While the primary anticancer mechanism for many dihydroquinolinones involves tubulin inhibition, some related quinoline (B57606) derivatives have been investigated as DNA-interacting agents. DNA intercalation, where a planar molecule inserts itself between the base pairs of the DNA double helix, can disrupt DNA replication and transcription, leading to cytotoxicity. nih.govnih.gov

Research on novel benzo- and tetrahydrobenzo-[h]quinoline derivatives suggests they can act as DNA-intercalating agents. news-medical.net Computational docking studies supported this mode of interaction. news-medical.net Similarly, certain planar quinazolinone derivatives have been designed as potential DNA intercalators, drawing comparisons to natural products like luotonin A. longdom.org However, studies on kynurenic acid derivatives, which feature a 4-oxo-1,4-dihydroquinoline core, indicated only a weak, non-specific interaction with duplex DNA rather than a classic intercalation mode. mdpi.com Direct evidence for DNA binding or intercalation by 2-(m-Tolyl)-2,3-dihydroquinolin-4(1H)-one itself is not prominently featured in the current literature, suggesting it may not be its primary mechanism of action.

Enzyme Inhibition (e.g., Topoisomerase, Protein Kinases including EGFR, VEGFR, PI3K, HDAC, c-Met, BRAF V600E, Telomerase, p38 MAP Kinase)

The 2,3-dihydroquinolin-4(1H)-one scaffold and its analogs have been explored as inhibitors of various enzymes crucial for cancer cell survival and proliferation.

Topoisomerase: Topoisomerases are enzymes that manage the topology of DNA and are vital for DNA replication. youtube.comrsc.org Certain pyrazolo[4,3-f]quinoline derivatives have been shown to inhibit topoisomerase IIα activity, with one compound, 2E, inhibiting 88.3% of the enzyme's catalytic activity, comparable to the standard drug etoposide. mdpi.com

Protein Kinases:

VEGFR: Vascular Endothelial Growth Factor Receptors are key mediators of angiogenesis. Quinolin-4(1H)-one derivatives have been designed as potent inhibitors of VEGFR-2 kinase, thereby blocking tumor-induced blood vessel formation. mdpi.comnih.gov

PI3K: The PI3K/Akt/mTOR pathway is a critical signaling cascade for cell growth and survival. Some 2,3-dihydroquinazolin-4(1H)-one molecules have shown inhibitory activity against PI3K. organic-chemistry.org The dual inhibition of VEGFR2 and the PI3K/Akt/mTOR signaling pathway has been observed with some peptide-based inhibitors. rsc.org

EGFR and BRAF V600E: Certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives have been identified as multi-target inhibitors of EGFR and BRAFV600E, with some compounds showing potent inhibitory activity in the nanomolar range. nih.gov

c-Met: The c-Met receptor tyrosine kinase is another important target in cancer therapy. A series of 3,5,7-trisubstituted quinolines were identified as highly potent c-Met inhibitors, with IC50 values less than 1.0 nM. nih.govnih.gov

p38 MAP Kinase: Dihydroquinolinone and quinolinone pharmacophores have been successfully modified to create potent inhibitors of p38 MAP kinase, an enzyme involved in cellular responses to stress and inflammation. researchgate.netyoutube.com

HDAC: Histone deacetylase (HDAC) inhibitors are a class of anticancer agents that affect gene expression. researchgate.net Quinolone-based structures have been explored as a "cap" region in the design of novel pan-HDAC inhibitors. organic-chemistry.org

Telomerase: Telomerase is an enzyme responsible for maintaining telomere length and is overexpressed in most cancer cells. nih.govmdpi.com A complex pentacyclic acridine (B1665455) containing a quinoline moiety, RHPS4, was identified as a potent telomerase inhibitor, acting through the stabilization of G-quadruplex structures in telomeric DNA. nih.gov

In Vitro Antidiabetic Activity Investigations

In addition to anticancer properties, the dihydroquinolinone scaffold has been investigated for its potential in managing type 2 diabetes. The primary strategies involve the inhibition of key enzymes that regulate glucose metabolism, such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B).

α-Glucosidase Inhibition: Alpha-glucosidase is an intestinal enzyme that breaks down complex carbohydrates into absorbable glucose. nih.govnih.gov Its inhibition can delay carbohydrate digestion and lower postprandial blood glucose levels. nih.gov Numerous quinoline derivatives, including 4-hydroxyquinolinone-hydrazones and quinoline–oxadiazole Schiff bases, have been reported as potent α-glucosidase inhibitors, with some compounds showing significantly greater potency than the standard drug, acarbose (B1664774). nih.govresearchgate.net For example, a series of indolo[1,2-b]isoquinoline derivatives displayed IC50 values ranging from 3.44 to 41.24 μM, far exceeding the activity of acarbose (IC50 = 640.57 μM). nih.gov Similarly, some quinoline-1,3,4-oxadiazole conjugates showed low micromolar α-glucosidase inhibition.

PTP1B Inhibition: Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin (B600854) and leptin signaling pathways. news-medical.net Its inhibition is a therapeutic strategy to enhance insulin sensitivity. Diterpenoids and other compounds are being studied as potential PTP1B inhibitors. researchgate.net Derivatives of 4-oxo-1,4-dihydrocinnoline, a related heterocyclic structure, have been identified as inhibitors of PTP1B, demonstrating the potential of such scaffolds in developing antidiabetic agents.

The table below highlights some quinoline derivatives and their antidiabetic enzyme inhibitory activities.

| Compound Class | Target Enzyme | IC50 Range / Potency | Source(s) |

| Indolo[1,2-b]isoquinoline derivatives | α-Glucosidase | 3.44 - 41.24 µM | nih.gov |

| 4-Hydroxyquinolinone-hydrazones | α-Glucosidase | 93.5 - 575.6 µM | nih.gov |

| Quinoline-oxadiazole Schiff bases | α-Glucosidase | 2.60 - 102.12 µM | researchgate.net |

| 4-Oxo-1,4-dihydrocinnoline (PI06) | PTP1B | 3.55 µM |

PPARγ Binding Affinity

This compound, also identified in some studies as compound R32, has been characterized as a partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a ligand-dependent transcription factor belonging to the nuclear receptor superfamily that plays a critical role in adipogenesis, as well as glucose and lipid homeostasis.

In a screening designed to identify novel PPARγ ligands, the binding affinity of this compound was quantified. nih.gov A fluorescence quenching-based ligand-binding assay was utilized to determine the dissociation constant (Kd), which reflects the affinity of the ligand for the receptor. The analysis confirmed that the compound binds to PPARγ, exhibiting the lowest affinity among the final compounds selected for characterization in that particular study, with a dissociation constant (Kd) of 15.7 ± 2.7 μM. nih.gov

Further investigation through a cell-based transactivation assay using a GAL4-PPARγ-LBD reporter gene confirmed its functional activity. The compound demonstrated slight but significant activation of PPARγ at concentrations above 1 μM, achieving approximately 35% of the maximal activation induced by the full agonist, Rosiglitazone. nih.govfrontiersin.org This response substantiates its classification as a partial agonist. nih.govfrontiersin.org

| Compound | Binding Affinity (Kd) to PPARγ (μM) | Functional Activity |

|---|---|---|

| This compound (R32) | 15.7 ± 2.7 | Partial Agonist |

| Rosiglitazone (Reference) | 0.4 ± 0.1 | Full Agonist |

In Vitro Antimicrobial and Antifungal Activity Evaluations

A review of scientific literature did not yield specific in vitro studies evaluating the antimicrobial or antifungal activity of this compound. While research exists on the antimicrobial properties of various other quinoline and quinolinone derivatives, data focusing explicitly on this compound is not currently available.

Modulation of Other Biological Targets and Pathways (In Vitro Focus)

Nitric Oxide Synthase (NOS) Inhibition (e.g., nNOS)

Based on a review of the available scientific literature, there are no specific in vitro studies detailing the inhibitory effects of this compound on nitric oxide synthase (NOS) isoforms, including neuronal NOS (nNOS).

G Protein-Coupled Receptor (GPR) Modulation (e.g., GPR35, GPR41)

An extensive search of scientific databases did not retrieve any in vitro research focused on the modulatory activity of this compound on G protein-coupled receptors, including GPR35 and GPR41.

Immunomodulatory Effects (mechanistic studies)

There is currently no specific information in the reviewed scientific literature regarding in vitro mechanistic studies of the immunomodulatory effects of this compound.

Neuroprotective Actions (mechanistic studies)

A review of the scientific literature did not yield any in vitro mechanistic studies concerning the neuroprotective actions of this compound.

Structure Activity Relationship Sar Studies of 2,3 Dihydroquinolin 4 1h One Derivatives

Systematic Modification of the 2,3-Dihydroquinolin-4(1H)-one Scaffold

The exploration of the 2,3-dihydroquinolin-4(1H)-one scaffold's medicinal potential is driven by systematic chemical modifications. Researchers methodically alter different positions of the molecule to map the structural requirements for optimal biological activity. These modifications typically involve the 2-aryl position, various sites on the quinolone ring system (C-3, C-6, C-7, N-1), and the stereochemical configuration of chiral centers.

Influence of Substituents at the 2-Aryl Position (e.g., m-Tolyl vs. Other Aryl Groups)

The substituent at the C-2 position of the dihydroquinolinone ring plays a critical role in determining the molecule's interaction with biological targets. While direct SAR data for 2-(m-Tolyl)-2,3-dihydroquinolin-4(1H)-one is specific to individual assays, extensive research on analogous scaffolds, such as 2-aryl-2,3-dihydroquinazolin-4(1H)-ones, provides valuable insights into the influence of the 2-aryl group.

Studies on these related compounds demonstrate that both phenyl and tolyl groups at the 2-position can confer significant cytotoxic activity. nih.gov The presence of the methyl group on the phenyl ring, as in the m-tolyl variant, is generally well-tolerated and can lead to potent compounds. However, the nature and position of the substituent on this aryl ring can dramatically alter efficacy.

Key findings from analogous systems include:

Steric Effects: Introducing excessive steric bulk to the 2-aryl moiety can be detrimental to activity. For instance, replacing a phenyl or tolyl group with a more sterically hindered aromatic system has been shown to cause a significant reduction in potency. nih.gov

Electronic Effects: The electronic properties of the substituent also modulate activity. While nitro-substitution has been found to be poorly tolerated, trifluoromethyl (-CF3) substitution can retain good activity, suggesting that the effect is not merely due to electron-withdrawing properties. nih.gov

Extended Aromatic Systems: The orientation of larger aromatic systems can have a profound impact. In studies on quinazolinone analogues, a 1-naphthyl substituent at the 2-position was found to be up to 50-fold more potent than the corresponding 2-naphthyl isomer, highlighting a highly specific spatial requirement for optimal target interaction. nih.govrsc.org Methoxy (B1213986) and phenyl substitutions on the 2-aryl ring were as active as the parent phenyl compound, indicating that a lack of hydrogen-bonding capability in this region is favored for certain targets. nih.gov

The table below, derived from data on analogous 2-aryl-2,3-dihydroquinazolin-4(1H)-one compounds, illustrates the impact of 2-aryl substitution on cytotoxic activity against the MCF-7 breast cancer cell line.

| 2-Aryl Substituent | Relative Potency (GI50 in µM) | Reference |

|---|---|---|

| Phenyl | 1.3 | nih.gov |

| Tolyl | 4.0 | nih.gov |

| 1-Naphthyl | 0.22 | nih.gov |

| 2-Naphthyl | Substantially less active than 1-Naphthyl | nih.gov |

| Thiophene | ~5-fold potency reduction vs. Phenyl | nih.gov |

Effects of Substitutions on the Quinolone Ring (e.g., at C-3, C-6, C-7, N-1)

Modifications to the quinolone ring itself are crucial for fine-tuning the pharmacological properties of the scaffold. Substitutions at the C-3, C-6, C-7, and N-1 positions have been extensively studied.

C-6 and C-7 Positions: Research on related quinolin-2(1H)-one derivatives has shown that substitutions on the benzo portion of the quinolone ring significantly impact anticancer activity. nih.gov The optimal substituent at the C-6 position is often a fluorine atom. mdpi.com A systematic study revealed that compounds with a substituent at C-6 (such as fluoro, chloro, methyl, or methoxy) were more potent than the unsubstituted parent compound. nih.gov Notably, a C-6 methoxy group often imparts the strongest growth inhibitory activity. Conversely, moving the methoxy group from the C-6 position to C-7 or C-8 can lead to a dramatic decrease in cytotoxic potency, indicating a strict positional requirement for this functional group. nih.gov

C-3 Position: The C-3 position, adjacent to the carbonyl group, offers another site for modification. It is believed that any substituent at the C-3 position should ideally be coplanar with the quinoline (B57606) ring system to maintain optimal activity. mdpi.com

The following table summarizes SAR findings for substitutions on the quinolone A ring from a study on 4-benzyloxyquinolin-2(1H)-one analogues. nih.gov

| Position | Substituent | Effect on Anticancer Potency |

|---|---|---|

| C-6 | -F, -Cl, -CH3 | More potent than unsubstituted |

| C-6 | -OCH3 | Most potent among C-6 substitutions |

| C-7 | -OCH3 | Dramatically decreased potency vs. C-6 |

| C-8 | -OCH3 | Dramatically decreased potency vs. C-6 |

Impact of Stereochemistry on Biological Activity

The 2-aryl-2,3-dihydroquinolin-4(1H)-one scaffold contains a chiral center at the C-2 position. Consequently, these compounds can exist as a pair of enantiomers. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit widely different biological activities, potencies, and metabolic profiles due to the stereospecific nature of their interactions with chiral biological macromolecules like enzymes and receptors.

The importance of stereochemistry in this scaffold is highlighted by the development of methods for the kinetic resolution of 2-aryl-2,3-dihydroquinolin-4(1H)-one derivatives. rsc.org Techniques such as rhodium-catalyzed asymmetric transfer hydrogenation can efficiently separate racemic mixtures into their constituent enantiomers. rsc.org This separation is a critical step in SAR studies, as it allows for the individual biological evaluation of each enantiomer. The ability to resolve these compounds underscores the structural significance of the C-2 stereocenter and its likely role in precise molecular recognition at a biological target. The sensitivity of this aminal chiral center to racemization further complicates synthetic efforts but emphasizes the need for stereocontrolled synthesis to fully elucidate the SAR. nih.gov

Identification of Pharmacophores and Key Structural Features for Specific Activities

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the 2,3-dihydroquinolin-4(1H)-one class, a general pharmacophore model can be proposed based on recurring structural motifs in active compounds.

Key pharmacophoric features include:

Aromatic/Hydrophobic Group at C-2: The 2-aryl group (such as m-tolyl) is a critical feature, likely engaging in hydrophobic or π-stacking interactions within a receptor binding pocket. The specific substitution pattern on this ring fine-tunes these interactions. nih.gov

Hydrogen Bonding Moieties: The N1-H group acts as a hydrogen bond donor, and the C4-carbonyl oxygen serves as a hydrogen bond acceptor. mdpi.com These two features are often essential for anchoring the molecule to its biological target.

Substituted Benzo Ring: Specific substitutions on the fused benzene (B151609) ring (positions C-5 to C-8) are crucial for modulating potency and selectivity. As noted, a C-6 methoxy or fluoro group can be a key feature for potent anticancer activity. nih.govmdpi.com

Molecular modeling of active analogues has helped to visualize these interactions. For instance, docking studies of potent 2-aryl-2,3-dihydroquinazolin-4(1H)-one analogues into the colchicine (B1669291) binding site of tubulin revealed well-conserved interactions, validating the role of the scaffold's key features in target engagement. rsc.org

Computational SAR Approaches (e.g., QSAR, CoMFA)

Computational chemistry provides powerful tools to refine and predict the SAR of 2,3-dihydroquinolin-4(1H)-one derivatives, complementing experimental studies.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinoline derivatives, researchers have successfully developed QSAR models using 2D and 3D molecular descriptors to predict their activity as, for example, P-glycoprotein inhibitors. nih.govresearchgate.net These models can identify key physicochemical properties (e.g., electronic, steric, and lipophilic parameters) that govern activity and can be used to predict the potency of novel, unsynthesized analogues. researchgate.net

Molecular Docking and Molecular Dynamics (MD): These computational techniques are used to predict how a molecule binds to the three-dimensional structure of a biological target. Studies on related quinazolinone derivatives have used molecular docking to identify likely binding modes in key enzymes, such as Leishmanial Pyridoxal Kinase and Trypanothione Reductase. mdpi.com Subsequent MD simulations, which simulate the movement of the molecule-protein complex over time, can be used to assess the stability of these binding interactions. mdpi.com These computational approaches provide a rational basis for observed SAR and guide the design of new derivatives with improved affinity and selectivity.

Future Directions and Research Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

While the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones is well-established, typically through the cyclization of 2'-aminochalcones, future efforts must prioritize green chemistry principles. nih.gov Traditional methods often rely on corrosive acids or strong bases, generating significant waste. nih.gov The development of novel synthetic routes should focus on enhanced efficiency and sustainability.

Future research could explore:

Catalyst Innovation: Investigating novel catalysts that are reusable, non-toxic, and highly efficient. This includes exploring solid acid catalysts, such as zirconyl nitrate (B79036) or silica (B1680970) gel-impregnated indium(III) chloride, which offer mild reaction conditions and improved yields. organic-chemistry.org The use of natural catalysts, like citric acid from lemon juice, powered by renewable energy sources like concentrated solar radiation, presents a highly sustainable alternative. nih.gov

Green Solvents: Expanding the use of environmentally benign solvents. While ionic liquids like [bmim]BF4 have been used for the p-tolyl isomer, further research into deep eutectic solvents or water-based systems could significantly reduce the environmental impact. nih.govrsc.orgresearchgate.net

| Parameter | Traditional Methods | Future Directions |

|---|---|---|

| Catalysts | Corrosive acids (H₃PO₄), strong bases | Reusable solid acids, natural catalysts (lemon juice), nanocatalysts researchgate.net |

| Solvents | Volatile organic compounds | Ionic liquids, deep eutectic solvents, water rsc.orgresearchgate.net |

| Energy Source | Conventional heating | Microwave irradiation, concentrated solar radiation organic-chemistry.orgnih.gov |

| Efficiency | Multi-step, moderate yields | One-pot, multi-component reactions, high yields organic-chemistry.org |

Deeper Mechanistic Understanding of Reaction Pathways

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and controlling product selectivity. For the formation of 2,3-dihydroquinolin-4(1H)-ones, mechanisms such as a Lewis acid-activated 1,7-hydride shift have been proposed. organic-chemistry.org However, the precise influence of substituents, like the m-tolyl group, on reaction kinetics and transition states is not fully understood.

Future research should aim to:

Elucidate Reaction Intermediates: Utilize in situ spectroscopic techniques (e.g., NMR, IR) to detect and characterize transient intermediates in the cyclization process.

Computational Modeling: Employ Density Functional Theory (DFT) and other computational methods to map the potential energy surfaces of different reaction pathways. This can help rationalize product selectivity and guide the design of more effective catalysts. researchgate.net

Kinetic Studies: Conduct detailed kinetic analyses to determine the rate-determining steps and the impact of various reaction parameters (temperature, catalyst loading, solvent polarity) on the synthesis of the m-tolyl derivative.

Advanced Structural Characterization Techniques and Applications

While single-crystal X-ray diffraction has been used to determine the solid-state structure of the related p-tolyl isomer, revealing a "sofa" conformation for the dihydropyridine (B1217469) ring, a deeper structural analysis is needed. nih.gov The Cambridge Structural Database contains relatively few structures with the 2,3-dihydroquinolin-4(1H)-one nucleus, indicating a gap in our understanding of their solid-state behavior. nih.gov

Future research perspectives include:

Polymorphism Screening: Investigating the existence of different crystalline forms (polymorphs) of 2-(m-Tolyl)-2,3-dihydroquinolin-4(1H)-one, as polymorphism can significantly affect physical properties and bioavailability.

Advanced NMR Spectroscopy: Using solid-state NMR (ssNMR) to probe the local environment of atoms in the crystal lattice and to study intermolecular interactions.

Supramolecular Analysis: Characterizing non-covalent interactions, such as hydrogen bonds and C–H···π interactions, which govern crystal packing and can influence the material's properties. nih.govnih.gov

Integrated Computational and Experimental Approaches in Drug Design

The integration of computational and experimental methods is revolutionizing drug discovery, making it a more rational and efficient process. mdpi.com The 2,3-dihydroquinolin-4(1H)-one scaffold is a promising starting point for developing new therapeutic agents due to its wide range of reported biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govontosight.ai

Future strategies should involve a synergistic workflow:

Virtual Screening: Using the known structure of this compound as a template to screen large virtual libraries of compounds against known biological targets.

QSAR and Pharmacophore Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to correlate structural features with biological activity. mdpi.com This allows for the in silico prediction of the potency of novel derivatives.

Molecular Dynamics (MD) Simulations: Simulating the interaction of the compound with its target protein over time to assess the stability of the complex and understand the binding dynamics.

| Technique | Application | Objective |